1-Carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole ring can be synthesized through a cyclization reaction of diphenylamine with a suitable reagent.
Attachment of the Amino-Propanol Chain: The amino-propanol chain is introduced via a nucleophilic substitution reaction, where the carbazole nitrogen attacks a suitable electrophile, such as an epoxide or a halohydrin.
Coupling with the Furan Ring: The final step involves coupling the furan ring to the amino-propanol chain through a reductive amination reaction, using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate into DNA, disrupting its structure and function, while the furan ring can participate in redox reactions, generating reactive oxygen species that induce cellular damage. Additionally, the amino-propanol chain can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Carbazol-9-yl-3-(3,4-dimethyl-phenylamino)-propan-2-ol
- 1-Carbazol-9-yl-3-(3,5-dimethyl-phenylamino)-propan-2-ol
- 1-Carbazol-9-yl-3-(4-methoxy-phenylamino)-propan-2-ol
- 1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol
Uniqueness
1-Carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol is unique due to the presence of both carbazole and furan moieties, which confer distinct electronic and steric properties
Properties
IUPAC Name |
1-carbazol-9-yl-3-(furan-2-ylmethylamino)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-15(12-21-13-16-6-5-11-24-16)14-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-11,15,21,23H,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDXMUGOYSJNDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNCC4=CC=CO4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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